Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a propargyl (prop-2-yn-1-yl) carbamoyl substituent at the 4-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors and allosteric modulators targeting G protein-coupled receptors (GPCRs) or kinases . Its propargyl group enables click chemistry applications, while the Boc group facilitates deprotection under mild acidic conditions for further functionalization.
Properties
IUPAC Name |
tert-butyl 4-(prop-2-ynylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h1,11H,6-10H2,2-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNQIICDAJZIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030181-52-2 | |
| Record name | tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Mode of Action
Like many other carbamoyl compounds, it may interact with its targets by forming covalent bonds, leading to changes in the targets’ function.
Pharmacokinetics
Its piperidine moiety may undergo metabolic transformations, affecting its overall pharmacokinetics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, its stability may be affected by storage conditions, as suggested by the recommended storage temperature of 2-8°C.
Biological Activity
Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate (CAS No. 301185-41-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological activity, particularly in pharmacological contexts.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 223.31 g/mol . The compound features a piperidine ring substituted with a tert-butyl group and a propynoyl carbamate moiety, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with propargyl isocyanate or related reagents. The process can be optimized for yield and purity using various solvents and reaction conditions. For instance, one synthesis method reported yields of over 95% purity .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with similar structures have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15). The structure-activity relationship (SAR) analysis suggests that the presence of the piperidine moiety is crucial for enhancing cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | A431 | 1.98 ± 1.22 |
These findings suggest that modifications to the piperidine structure can lead to enhanced anticancer activity.
Anticonvulsant Activity
In addition to anticancer effects, some derivatives have been tested for anticonvulsant activity. Certain compounds in the same family have demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy treatment .
The proposed mechanism of action for these compounds often involves interactions with specific protein targets involved in cell proliferation and survival pathways. Molecular dynamics simulations have revealed that these compounds may interact with proteins through hydrophobic contacts and hydrogen bonding, which are essential for their biological activity .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of piperidine derivatives, including this compound. The results showed that these compounds effectively inhibited cell growth in vitro, demonstrating IC50 values comparable to standard chemotherapeutics like doxorubicin.
Case Study 2: Anticonvulsant Properties
In another investigation focusing on anticonvulsant activity, a derivative was tested in a PTZ-induced seizure model in rodents. The compound exhibited significant protective effects against seizures, suggesting its potential as an antiepileptic agent.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets through covalent bonding, which could lead to alterations in target functions. This mechanism is common among carbamoyl compounds, making it a candidate for drug development.
Chemical Synthesis
Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate can serve as an intermediate in organic synthesis. Its unique functional groups allow for further derivatization, making it valuable in the synthesis of more complex molecules. Researchers are exploring one-step synthesis routes to streamline the production process .
Pharmacological Studies
The pharmacokinetics of this compound are under investigation, particularly how its piperidine moiety undergoes metabolic transformations. Understanding these pathways can provide insights into its efficacy and safety profile as a potential drug candidate.
Case Studies and Research Findings
Conclusion and Future Directions
The applications of this compound extend across medicinal chemistry, organic synthesis, and pharmacological research. As investigations continue into its biological activity and synthesis pathways, this compound holds promise for future therapeutic developments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation at the Piperidine 4-Position
The biological and physicochemical properties of tert-butyl piperidine-1-carboxylate derivatives are highly dependent on the substituent at the 4-position. Below is a comparative analysis of analogs with distinct carbamoyl or ureido groups:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Propargyl vs. Aromatic Groups : The propargyl group in the target compound enables alkyne-azide cycloaddition for bioconjugation, unlike benzyl or trifluoromethylbenzyl analogs, which are tailored for receptor binding (e.g., M5 PAMs in –3) .
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl ureido derivative () exhibits reactivity suitable for electrophilic substitutions, whereas the 4-aminophenyl analog () enhances solubility via hydrogen bonding .
- Lipophilicity : Trifluoromethylbenzyl substituents () increase logP values, favoring blood-brain barrier penetration for CNS targets .
Key Observations:
- Carbamoylation Efficiency : Alkylation of piperidine intermediates (e.g., ) achieves high yields (97%) compared to multi-step heterocyclic couplings (41–91% in ) .
- Stereoselectivity : highlights that phenethyl substituents are introduced with high stereochemical control (82–95% yields), critical for GPCR selectivity .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate?
The synthesis of tert-butyl piperidine carboxylate derivatives typically involves coupling reactions. For example, analogous compounds are synthesized by reacting activated carboxylic acids (e.g., 4-carbamoylpiperidine intermediates) with propargylamine derivatives. A common method uses coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane or ethyl acetate under reflux . Purification often employs column chromatography, and yields depend on reaction time and stoichiometry.
Q. How should researchers characterize this compound to confirm its structural integrity and purity?
Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the piperidine backbone, tert-butyl group, and propargyl carbamate moiety.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and carbamate (N–C=O) stretches.
- HPLC or UPLC : For purity assessment (>95% is typical in research-grade samples) .
Q. What are the critical safety protocols for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) in poorly ventilated areas .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent decomposition .
Advanced Research Questions
Q. How does the propargyl group influence the compound’s reactivity in click chemistry applications?
The propargyl carbamate moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows conjugation with azide-functionalized biomolecules or polymers for drug delivery studies. Optimization requires anhydrous conditions, Cu(I) catalysts (e.g., TBTA ligand), and inert atmospheres to minimize side reactions .
Q. What strategies mitigate instability during long-term storage or under experimental conditions?
- Stabilization : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w to prevent radical-mediated degradation.
- Lyophilization : For aqueous solutions, lyophilize and store at -20°C. Reconstitute in anhydrous DMSO or acetonitrile to avoid hydrolysis .
- Monitor Decomposition : Use TLC or LC-MS to detect degradation products (e.g., tert-butyl alcohol or piperidine derivatives) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurity profiles, solvent effects, or assay variability. Mitigation steps include:
- Reproducibility Checks : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Batch Analysis : Compare multiple synthesis batches via HPLC to rule out impurity interference.
- Solvent Controls : Test DMSO or ethanol vehicle effects on target proteins .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Q. How does the tert-butyl carbamate group affect crystallinity in X-ray diffraction studies?
The bulky tert-butyl group often disrupts crystal packing, leading to amorphous solids. Co-crystallization with tartaric acid or using slow evaporation in polar aprotic solvents (e.g., DMF) can improve crystal quality. Synchrotron radiation may be required for low-resolution crystals .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying trace impurities?
- LC-HRMS : Pair reverse-phase C18 columns with ESI+ ionization to detect impurities at <0.1% levels.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂) to identify degradation pathways .
Q. How can researchers optimize reaction yields in propargyl carbamate formation?
- Activation : Pre-activate the carboxylic acid with HOBt (hydroxybenzotriazole) to enhance coupling efficiency.
- Solvent Screening : Test aprotic solvents (THF, DMF) for improved solubility of intermediates.
- Stoichiometry : Use 1.2 equivalents of propargylamine to drive the reaction to completion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
